2-methoxy-N-[4-(methylsulfanyl)benzyl]-5-nitroaniline
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Overview
Description
2-methoxy-N-[4-(methylsulfanyl)benzyl]-5-nitroaniline is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-methoxy-N-[4-(methylsulfanyl)benzyl]-5-nitroaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-nitroaniline with 4-(methylsulfanyl)benzyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-methoxy-N-[4-(methylsulfanyl)benzyl]-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
2-methoxy-N-[4-(methylsulfanyl)benzyl]-5-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(methylsulfanyl)benzyl]-5-nitroaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-methoxy-N-[4-(methylsulfanyl)benzyl]-5-nitroaniline can be compared with similar compounds such as:
2-methoxy-4-(methylsulfanyl)benzoic acid: This compound shares the methylsulfanyl and methoxy groups but differs in its overall structure and applications.
2-methoxy-5-nitroaniline: This compound lacks the benzyl group but retains the methoxy and nitro functionalities.
4-(methylsulfanyl)benzyl chloride: This compound is a precursor in the synthesis of this compound and shares the benzyl and methylsulfanyl groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
IUPAC Name |
2-methoxy-N-[(4-methylsulfanylphenyl)methyl]-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-15-8-5-12(17(18)19)9-14(15)16-10-11-3-6-13(21-2)7-4-11/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZISYVLOSCKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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